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molecular formula C10H20O4 B8700121 Acetic acid, butoxyhydroxy-, butyl ester CAS No. 68575-73-5

Acetic acid, butoxyhydroxy-, butyl ester

Cat. No. B8700121
M. Wt: 204.26 g/mol
InChI Key: IVWCKBUPHQKJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04443623

Procedure details

Aqueous glyoxylic acid (50%) in the amount of 1,980 parts (13.3 moles) and butanol in the amount of 1,210 parts (16.4 moles) are heated at 55°-60° C. and stripped under vacuum. Butanol in the amount of 1,210 parts (16.4 moles) is added and the reaction is heated at 80°-85° C. under reflux at reduced pressure for two hours. Volatiles are removed at 55°-60° C. under vacuum. Butanol in the amount of 807 parts (10.9 moles) is added and the reaction mixture is refluxed at 80°-85° C. under reduced pressure for six hours. Volatiles are again removed at 55°-60° C. under vacuum to yield 2,850 parts of butyl glyoxylate butyl hemiacetal containing about 2% butyl glyoxylate dibutyl acetal. To the crude hemiacetal (765 parts 3.0 moles) are added monomethyl ether of hydroquinone (0.65 parts and acrylamide (213 parts 3.0 moles). The reaction mixture is heated at 70°-75° C. for three hours. Three intermediate strippings under vacuum removes byproduct butanol (164 parts 2.2 moles). Methanol (870 parts, 25.5 moles) containing sulfuric acid (5.5 parts, 0.056 mole) is added. The reaction mixture is refluxed for 30 minutes and then wet methanol and butane were allowed to distill while fresh methanol (475 parts, 14.0 moles) is added in proportions approximately equal to the amount removed. The reaction mixture is then heated under reflux for an additional two hours. Treatment as described in Example 1 and neutralization of sulfuric acid catalyst with lithium oxide yielded 741 parts of orange colored liquid. Analysis of proton magnetic resonance shows the product contains approximately 90-95% methyl ether and methyl ester groups.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[CH2:6]([OH:10])[CH2:7][CH2:8][CH3:9]>>[CH2:6]([O:4][CH:1]([OH:5])[C:2]([O:10][CH2:6][CH2:7][CH2:8][CH3:9])=[O:3])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated at 80°-85° C.
TEMPERATURE
Type
TEMPERATURE
Details
under reflux at reduced pressure for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Volatiles are removed at 55°-60° C. under vacuum
ADDITION
Type
ADDITION
Details
Butanol in the amount of 807 parts (10.9 moles) is added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed at 80°-85° C. under reduced pressure for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Volatiles are again removed at 55°-60° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(C(=O)OCCCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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